3,5-Dimethyl-4-((4-nitrophenyl)thio)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole
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Overview
Description
3,5-Dimethyl-4-((4-nitrophenyl)thio)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-((4-nitrophenyl)thio)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the nitrophenylthio group: This step may involve the nucleophilic substitution of a halogenated pyrazole intermediate with a thiol derivative of nitrophenyl.
Attachment of the trimethoxybenzoyl group: This can be done through acylation reactions using trimethoxybenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-((4-nitrophenyl)thio)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenated derivatives and strong bases or acids as catalysts.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-((4-nitrophenyl)thio)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the nitrophenylthio and trimethoxybenzoyl groups.
4-Nitrophenylthio derivatives: Compounds with similar nitrophenylthio groups but different core structures.
Trimethoxybenzoyl derivatives: Compounds with similar trimethoxybenzoyl groups but different core structures.
Properties
Molecular Formula |
C21H21N3O6S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H21N3O6S/c1-12-20(31-16-8-6-15(7-9-16)24(26)27)13(2)23(22-12)21(25)14-10-17(28-3)19(30-5)18(11-14)29-4/h6-11H,1-5H3 |
InChI Key |
JKVHNKHGNDACMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)SC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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